Home > Products > Screening Compounds P124181 > Rivaroxaban Pseudodimer
Rivaroxaban Pseudodimer - 1632463-24-1

Rivaroxaban Pseudodimer

Catalog Number: EVT-1486642
CAS Number: 1632463-24-1
Molecular Formula: C₃₈H₃₆Cl₂N₆O₁₀S₂
Molecular Weight: 871.76
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Rivaroxaban is a direct, oral factor Xa inhibitor used for the prevention and treatment of various thromboembolic disorders . It is used to treat or prevent blood clots (venous thromboembolism, or VTE) that can occur in the legs (deep vein thrombosis, DVT) or the lungs (pulmonary embolism, PE) . Rivaroxaban is also given together with aspirin to lower the risk of stroke, heart attack, or other serious heart and blood circulation problems .

Synthesis Analysis

Rivaroxaban synthesis involves the condensation of 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one hydrochloride with an alternate synthon 4-nitrophenyl 5-chlorothiophene-2-carboxylate in dimethylsulfoxide (DMSO) as a solvent and triethylamine as a base . The synthesis and characterization details of N-nitrosamine impurity, N-(2-hydroxyethyl)-N-phenylnitrous amide were also provided .

Molecular Structure Analysis

Rivaroxaban competitively inhibits free and clot-bound factor Xa. Factor Xa is needed to activate prothrombin (factor II) to thrombin (factor IIa) . Rivaroxaban-based inhibition of factor Xa appears independent of thrombomodulin, and therefore does not perturb APC-based negative feedback .

Chemical Reactions Analysis

Rivaroxaban exhibits predictable pharmacokinetics and pharmacodynamics, and thus does not require routine coagulation monitoring . The dosing regimens of rivaroxaban vary depending on the indication, and phase III studies have demonstrated a favorable benefit–risk profile of rivaroxaban compared with traditional standard of care .

Apixaban

Compound Description: Apixaban is a direct factor Xa inhibitor used to prevent stroke in patients with atrial fibrillation and to treat and prevent venous thromboembolism. [, , ] It is a commonly prescribed alternative to Warfarin and other direct oral anticoagulants. [, ] Several studies investigated the efficacy and safety of apixaban in comparison to rivaroxaban. [, ]

Relevance: Apixaban belongs to the same chemical class as Rivaroxaban Pseudodimer, both being direct factor Xa inhibitors. [, , ] These compounds share a similar mechanism of action, targeting the active site of factor Xa to prevent blood clot formation.

Edoxaban

Compound Description: Edoxaban is a direct factor Xa inhibitor prescribed to prevent stroke in patients with atrial fibrillation and to treat and prevent venous thromboembolism. [] It is often compared to other direct oral anticoagulants, including rivaroxaban, for its effectiveness and safety profile. []

Relevance: Edoxaban shares a similar mechanism of action with Rivaroxaban Pseudodimer, both acting as direct factor Xa inhibitors. [] These compounds exhibit structural similarities in their pharmacophores, which enable them to bind to factor Xa and exert their anticoagulant effects.

Dabigatran

Compound Description: Dabigatran is a direct thrombin inhibitor used to prevent stroke in patients with atrial fibrillation and to treat and prevent venous thromboembolism. [] Studies have explored its comparative effectiveness and safety against rivaroxaban and other direct oral anticoagulants. []

Relevance: Although Dabigatran belongs to a different chemical class than Rivaroxaban Pseudodimer, both are classified as direct oral anticoagulants (DOACs). [] This grouping stems from their shared ability to directly inhibit key enzymes involved in the coagulation cascade, albeit through different mechanisms.

Warfarin

Compound Description: Warfarin is a vitamin K antagonist, a class of drugs that inhibit the synthesis of vitamin K-dependent clotting factors. [] It has long been the standard treatment for preventing stroke in patients with atrial fibrillation and for treating and preventing venous thromboembolism. [] Numerous studies have compared the efficacy and safety of rivaroxaban to warfarin. []

Relevance: While Warfarin operates through a different mechanism than Rivaroxaban Pseudodimer, both are anticoagulants used for similar therapeutic purposes. [] They are often compared in clinical trials to assess their relative effectiveness, safety, and convenience in managing thromboembolic conditions.

Source and Classification

Rivaroxaban, marketed under the brand name Xarelto, was developed by Bayer Schering Pharma AG and is classified as an oral anticoagulant. It acts by inhibiting Factor Xa, a key enzyme in the coagulation cascade. The pseudodimer form is typically identified in analytical studies of rivaroxaban formulations and is important for quality control in pharmaceutical manufacturing.

Synthesis Analysis

Methods and Technical Details

The synthesis of rivaroxaban involves several steps, including the formation of key intermediates. The generation of the rivaroxaban pseudodimer can occur through various synthetic routes that may include:

  • Chemical Reactions: The formation of the pseudodimer may result from reaction conditions that lead to the dimerization of rivaroxaban or its intermediates. This can occur under specific conditions such as temperature, solvent choice, and concentration.
  • Purification Challenges: The presence of the pseudodimer highlights challenges in purification processes. Techniques such as high-performance liquid chromatography (HPLC) are utilized to separate rivaroxaban from its impurities, including the pseudodimer.

Research has indicated that careful control over reaction parameters can minimize the formation of such impurities during synthesis .

Molecular Structure Analysis

Structure and Data

The molecular structure of rivaroxaban pseudodimer is characterized by its resemblance to the parent compound, rivaroxaban. Key structural features include:

  • Chemical Formula: The exact molecular formula for the pseudodimer may vary based on its specific structure but typically retains elements from rivaroxaban.
  • Molecular Weight: The molecular weight will be higher than that of rivaroxaban due to the additional components from dimerization.

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to elucidate the structure and confirm the identity of the pseudodimer .

Chemical Reactions Analysis

Reactions and Technical Details

Rivaroxaban pseudodimer may participate in various chemical reactions that are relevant to its characterization:

  • Hydrolysis: Under acidic or basic conditions, rivaroxaban can degrade to form various hydrolytic products, which may include derivatives resembling the pseudodimer.
  • Dimerization: The primary reaction leading to the formation of rivaroxaban pseudodimer involves dimerization processes that can occur during synthesis or storage.

The stability of these reactions is influenced by environmental factors such as pH, temperature, and solvent composition .

Mechanism of Action

Process and Data

  • Inhibition Profile: The presence of impurities like the pseudodimer could potentially alter the pharmacokinetics or pharmacodynamics of rivaroxaban.
  • Binding Affinity: Alterations in binding affinity to Factor Xa or other proteins may occur due to structural changes introduced by dimerization.

Further studies are required to fully understand how these impurities might influence therapeutic outcomes or safety profiles .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of rivaroxaban pseudodimer are essential for understanding its behavior in pharmaceutical formulations:

  • Solubility: Solubility characteristics may differ from those of pure rivaroxaban, affecting formulation strategies.
  • Stability: The stability profile under various storage conditions (light, temperature) must be assessed to ensure product integrity.

Characterization techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide insights into these properties .

Applications

Scientific Uses

Rivaroxaban pseudodimer serves primarily as a subject of study in pharmaceutical research:

  • Quality Control: Its identification helps in assessing the purity of rivaroxaban formulations, ensuring compliance with regulatory standards.
  • Research on Impurities: Understanding how this impurity forms can lead to improved synthesis methods that enhance yield while minimizing unwanted by-products.

Continued research into rivaroxaban and its impurities like the pseudodimer is crucial for optimizing therapeutic efficacy and safety in clinical applications .

Properties

CAS Number

1632463-24-1

Product Name

Rivaroxaban Pseudodimer

IUPAC Name

5-chloro-N-[[(5S)-3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-oxo-2-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methylamino]ethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide

Molecular Formula

C₃₈H₃₆Cl₂N₆O₁₀S₂

Molecular Weight

871.76

InChI

InChI=1S/C38H36Cl2N6O10S2/c39-31-11-9-29(57-31)35(49)42-18-28-20-46(38(52)56-28)26-7-3-24(4-8-26)44(36(50)30-10-12-32(40)58-30)14-16-53-21-33(47)41-17-27-19-45(37(51)55-27)25-5-1-23(2-6-25)43-13-15-54-22-34(43)48/h1-12,27-28H,13-22H2,(H,41,47)(H,42,49)/t27-,28-/m0/s1

SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)COCCN(C4=CC=C(C=C4)N5CC(OC5=O)CNC(=O)C6=CC=C(S6)Cl)C(=O)C7=CC=C(S7)Cl

Synonyms

5-Chloro-N-[4-[(5S)-5-[[[(5-chloro-2-thienyl)carbonyl]amino]methyl]-2-oxo-3-oxazolidinyl]phenyl]-N-[2-[2-oxo-2-[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]ethoxy]ethyl]-2-Thiophenecarboxamide,

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.